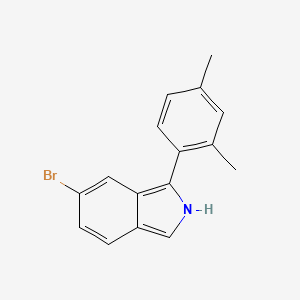
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. The presence of a bromine atom and a 2,4-dimethylphenyl group in the structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole typically involves the bromination of 1-(2,4-dimethylphenyl)-2H-isoindole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of electrochemical methods for bromine generation can also be employed to minimize waste and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindole oxides.
Reduction Reactions: Reduction can lead to the formation of 6-hydroxy-1-(2,4-dimethylphenyl)-2H-isoindole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 6-Amino-1-(2,4-dimethylphenyl)-2H-isoindole.
Oxidation: 6-Oxo-1-(2,4-dimethylphenyl)-2H-isoindole.
Reduction: 6-Hydroxy-1-(2,4-dimethylphenyl)-2H-isoindole.
Applications De Recherche Scientifique
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 2,4-dimethylphenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- 6-Chloro-1-(2,4-dimethylphenyl)-2H-isoindole
- 6-Fluoro-1-(2,4-dimethylphenyl)-2H-isoindole
- 6-Iodo-1-(2,4-dimethylphenyl)-2H-isoindole
Comparison: 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physicochemical properties and reactivity patterns, making it suitable for distinct applications in research and industry.
Propriétés
Numéro CAS |
358641-85-7 |
|---|---|
Formule moléculaire |
C16H14BrN |
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
6-bromo-1-(2,4-dimethylphenyl)-2H-isoindole |
InChI |
InChI=1S/C16H14BrN/c1-10-3-6-14(11(2)7-10)16-15-8-13(17)5-4-12(15)9-18-16/h3-9,18H,1-2H3 |
Clé InChI |
SEFLEVPQVOXUIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




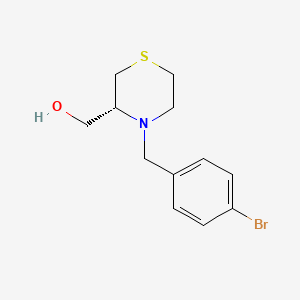
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
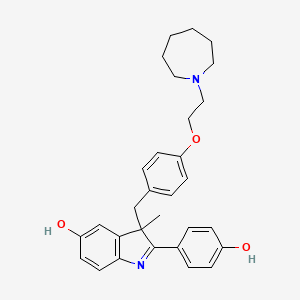
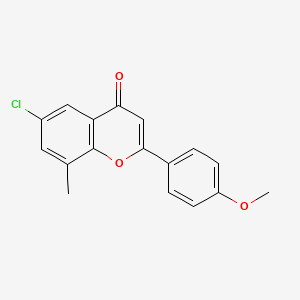
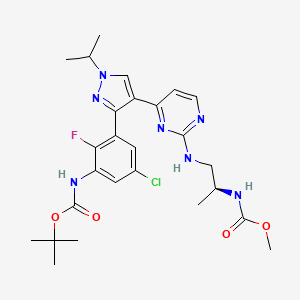
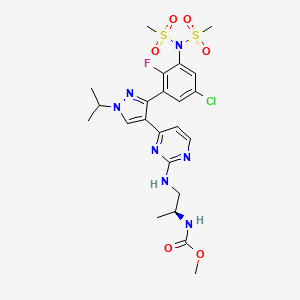
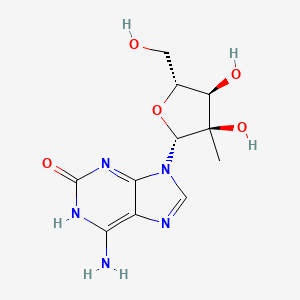
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
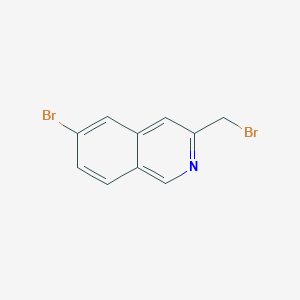

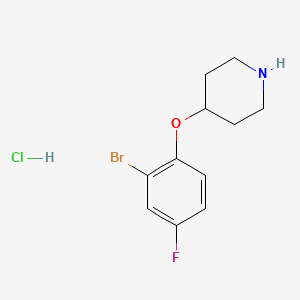
![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
